

Introduction: The Analytical Imperative for 2-[(4-chlorophenyl)sulfanyl]propanamide

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Compound of Interest

Compound Name:	2-[(4-chlorophenyl)sulfanyl]propanamide
CAS No.:	18527-13-4
Cat. No.:	B5086997

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2-[(4-chlorophenyl)sulfanyl]propanamide is a molecule of interest within chemical and pharmaceutical research, belonging to a class of compounds recognized for their diverse biological activities. As with any potential therapeutic agent or critical chemical intermediate, the ability to accurately and reliably quantify the compound is paramount. Rigorous analytical control is the bedrock of drug development, ensuring product quality, stability, and batch-to-batch consistency. Furthermore, sensitive quantification methods are essential for pharmacokinetic and metabolic studies, which dictate a drug's fate within a biological system.

This document serves as a detailed application guide, providing senior scientists and researchers with robust, field-tested protocols for the quantification of **2-[(4-chlorophenyl)sulfanyl]propanamide**. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), ideal for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for trace-level quantification in complex biological matrices. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness and reliability. The method separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. **2-[(4-chlorophenyl)sulfanyl]propanamide**, being a moderately nonpolar molecule, will be retained on the column and then eluted by adjusting the strength of the organic solvent in the mobile phase. The presence of the chlorophenyl group provides a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Reference Standard: Pure, well-characterized **2-[(4-chlorophenyl)sulfanyl]propanamide**.
- Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, purified water (18.2 MΩ·cm), and phosphate buffer salts.

2. Preparation of Solutions

- Mobile Phase: A typical starting point is a mixture of phosphate buffer (pH 3.0) and acetonitrile. The exact ratio should be optimized for ideal retention and peak shape. For this guide, we will use Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) in a 50:50 v/v ratio.
- Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended to ensure the solubility of the analyte and compatibility with the mobile phase.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

- Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

3. Chromatographic Conditions The following table summarizes the validated starting conditions for the analysis.

Parameter	Recommended Setting	Causality and Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, offering a good balance between resolution and analysis time.
Mobile Phase	Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (50:50 v/v)	Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer (pH 3.0) suppresses the ionization of any potential acidic or basic functional groups, ensuring consistent retention and symmetrical peaks.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection Wavelength	235 nm	The chlorophenyl moiety exhibits significant UV absorbance in this region, providing a good signal-to-noise ratio for sensitive detection.
Injection Volume	10 μ L	A small injection volume minimizes potential peak

distortion while being sufficient for detection at typical concentrations.

Run Time

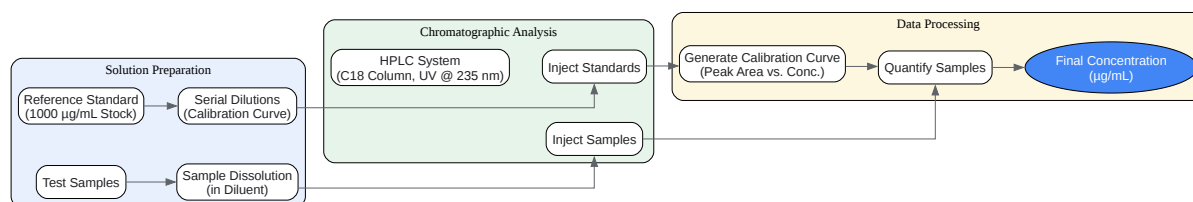
10 minutes

Sufficient time to allow for the elution of the analyte and any potential process-related impurities.

4. Data Analysis and Quantification

- Inject the prepared calibration standards into the HPLC system.
- Construct a calibration curve by plotting the peak area of the analyte against its concentration.
- Perform a linear regression analysis on the curve. The correlation coefficient (r^2) should ideally be ≥ 0.999 .
- Inject the prepared sample solutions.
- Calculate the concentration of **2-[(4-chlorophenyl)sulfanyl]propanamide** in the samples using the linear regression equation derived from the calibration curve.

HPLC Workflow Diagram



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Caption: Workflow for quantification via HPLC-UV.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Analysis

For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the method of choice. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and its specific mass-to-charge ratio (m/z) is selected. This "precursor ion" is fragmented, and a specific "product ion" is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for quantification at very low levels (pg/mL to ng/mL).

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Materials

- LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: A fast-separating C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Reference Standard: Pure **2-[(4-chlorophenyl)sulfanyl]propanamide**.
- Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.
- Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

2. Preparation of Solutions

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard Stock Solution (1000 μ g/mL): Prepared as described in the HPLC section, using methanol as the solvent.
- Calibration Standards: Prepared by serial dilution in the appropriate matrix (e.g., blank plasma) to cover the expected concentration range (e.g., 0.1 to 100 ng/mL).
- Sample Preparation (e.g., for Plasma): Protein precipitation is a common and effective technique. To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile containing the internal standard. Vortex vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Transfer the supernatant for injection.^[1]

3. LC-MS/MS Conditions The following tables summarize the validated starting conditions for the analysis.

Table 2.1: Liquid Chromatography Parameters

Parameter	Recommended Setting	Causality and Rationale
Column	C18, 2.1 x 50 mm, 1.8 μm	A smaller column geometry and particle size are used to achieve faster separation times and sharper peaks, which is beneficial for high-throughput MS analysis.
Mobile Phase	Gradient Elution (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile)	A gradient (e.g., starting at 5% B, ramping to 95% B) provides efficient elution of the analyte while cleaning the column of more retained matrix components. Formic acid aids in protonation for positive mode ESI. ^[2]
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temperature	40 °C	Enhances separation efficiency and ensures reproducible retention.

| Injection Volume | 5 μL | A small volume is sufficient due to the high sensitivity of the detector.
|

Table 2.2: Mass Spectrometer Parameters

Parameter	Recommended Setting	Causality and Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	The amide nitrogen is readily protonated, making positive mode ESI an efficient ionization technique for this class of compounds.
Precursor Ion (Q1)	m/z 216.0	Corresponds to the protonated molecule $[M+H]^+$ of 2-[(4-chlorophenyl)sulfanyl]propanamide (MW \approx 215.7).
Product Ions (Q3)	To be determined experimentally	Specific fragments of the parent molecule. These are found by infusing a standard solution and performing a product ion scan. A common fragmentation might involve the loss of the propanamide side chain.
Collision Energy (CE)	To be determined experimentally	The voltage applied to induce fragmentation. This must be optimized for each precursor-to-product ion transition to maximize signal intensity.

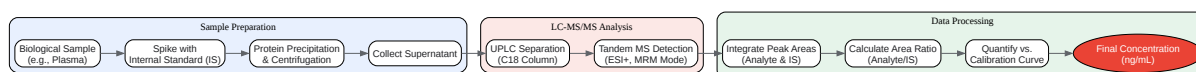
| Dwell Time | 100 ms | The time spent monitoring a specific MRM transition. A sufficient dwell time ensures enough data points are collected across the chromatographic peak for accurate integration. |

4. Data Analysis and Quantification

- Analyze the calibration standards and samples.
- Integrate the chromatographic peaks for both the analyte and the internal standard.

- Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.
- Use the resulting linear regression equation to determine the concentration in unknown samples.

LC-MS/MS Workflow Diagram



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Caption: Bioanalytical workflow using LC-MS/MS.

Part 3: Analytical Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).^{[3][4][5]} A validated method provides confidence in the accuracy, reliability, and consistency of the results.

Forced Degradation and Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. Forced degradation studies are the cornerstone of developing a "stability-indicating" method.^{[3][6]}

Protocol for Forced Degradation Study:

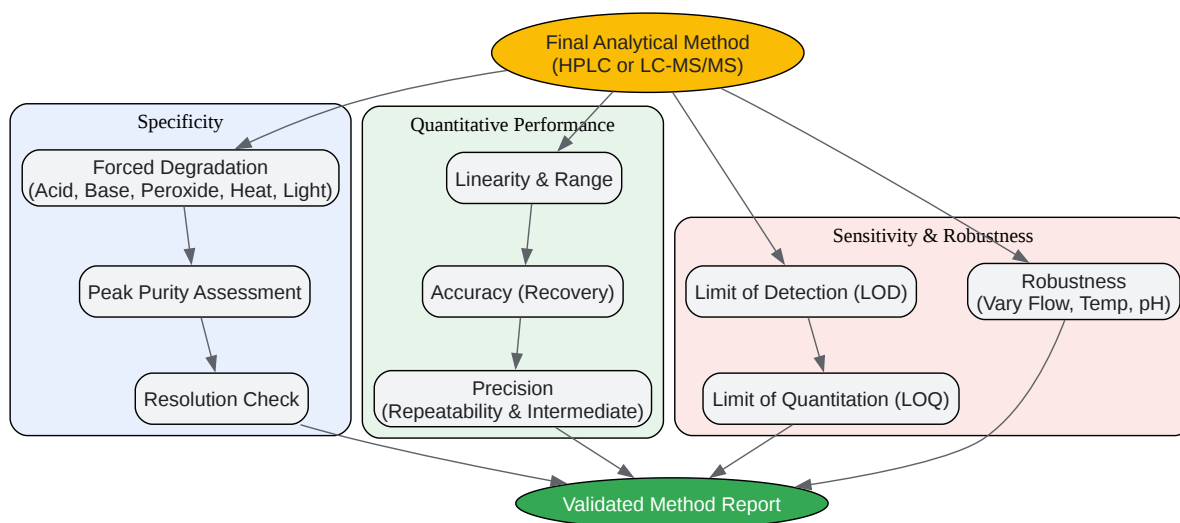
- Prepare Solutions: Prepare solutions of **2-[(4-chlorophenyl)sulfanyl]propanamide** at approximately 100 µg/mL.
- Apply Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation^{[7][8]}:
 - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.
 - Photolytic Degradation: Expose the solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.^[3]
- Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-UV method with a PDA detector.
- Evaluation: The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector should confirm that the analyte peak is spectrally pure.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter	Purpose	Typical Acceptance Criteria
Linearity	To demonstrate a proportional relationship between concentration and instrument response.	Correlation coefficient (r^2) \geq 0.999
Range	The concentration interval over which the method is precise, accurate, and linear.	Defined by the linearity study.
Accuracy (Recovery)	To measure the closeness of the test results to the true value.	98.0% to 102.0% recovery for drug substance.
Precision	To measure the degree of scatter between a series of measurements.	Repeatability (Intra-day): RSD \leq 2.0% Intermediate Precision (Inter-day): RSD \leq 2.0%
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise Ratio of 10:1; RSD at this level should be \leq 10%.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	No significant impact on results; system suitability parameters must pass.

Method Validation Workflow Diagram



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Caption: The validation workflow based on ICH Q2(R1).

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